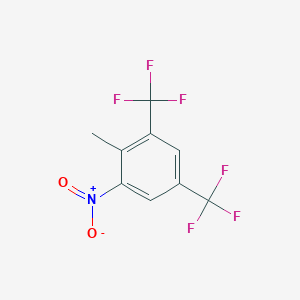
2,4-Bis(trifluoromethyl)-6-nitrotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(trifluoromethyl)-6-nitrotoluene is an organic compound characterized by the presence of two trifluoromethyl groups and a nitro group attached to a toluene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)-6-nitrotoluene typically involves the nitration of 2,4-Bis(trifluoromethyl)toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2,4-Bis(trifluoromethyl)-6-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 2,4-Bis(trifluoromethyl)-6-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Bis(trifluoromethyl)-6-nitrotoluene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Bis(trifluoromethyl)-6-nitrotoluene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.
類似化合物との比較
Similar Compounds
2,4-Bis(trifluoromethyl)-6-nitrophenol: Similar structure but with a hydroxyl group instead of a methyl group.
2,4-Bis(trifluoromethyl)aniline: Contains an amino group instead of a nitro group.
Uniqueness
2,4-Bis(trifluoromethyl)-6-nitrotoluene is unique due to the combination of its trifluoromethyl and nitro groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability.
特性
分子式 |
C9H5F6NO2 |
|---|---|
分子量 |
273.13 g/mol |
IUPAC名 |
2-methyl-1-nitro-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5F6NO2/c1-4-6(9(13,14)15)2-5(8(10,11)12)3-7(4)16(17)18/h2-3H,1H3 |
InChIキー |
BAHPKBDEVQAFDU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


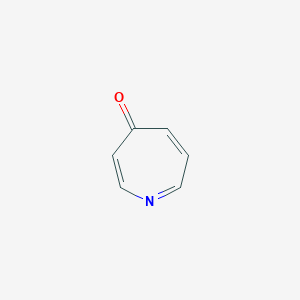
![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
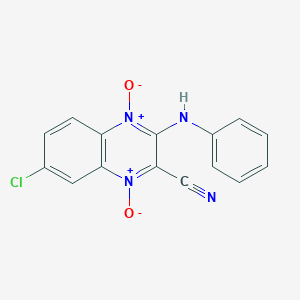
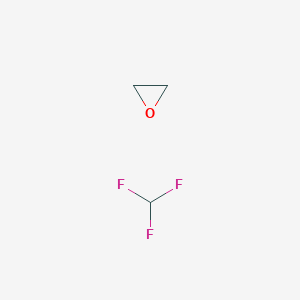
![1,5-Dinitro-3-azabicyclo[3.3.1]nonane](/img/structure/B14239188.png)
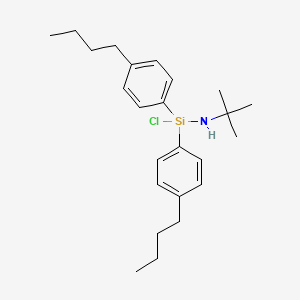

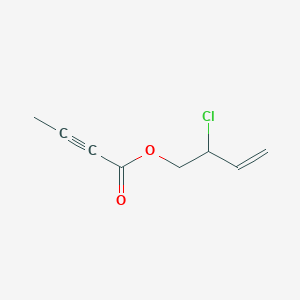
![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)
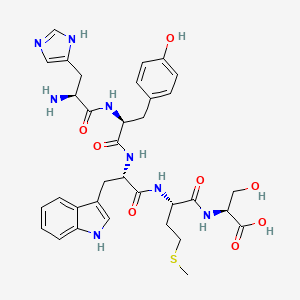
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
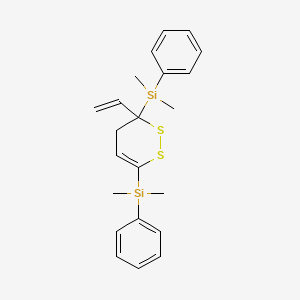
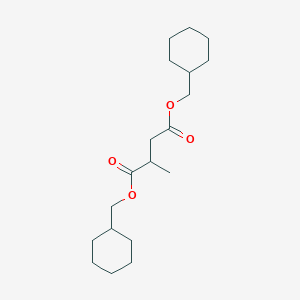
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
